L-Cysteine, N-(2,2-dimethyl-1-oxopropyl)-

CAS No.: 124529-03-9

Cat. No.: VC13877461

Molecular Formula: C8H15NO3S

Molecular Weight: 205.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 124529-03-9 |

|---|---|

| Molecular Formula | C8H15NO3S |

| Molecular Weight | 205.28 g/mol |

| IUPAC Name | (2R)-2-(2,2-dimethylpropanoylamino)-3-sulfanylpropanoic acid |

| Standard InChI | InChI=1S/C8H15NO3S/c1-8(2,3)7(12)9-5(4-13)6(10)11/h5,13H,4H2,1-3H3,(H,9,12)(H,10,11)/t5-/m0/s1 |

| Standard InChI Key | NKIKSSZMMDDQRL-YFKPBYRVSA-N |

| Isomeric SMILES | CC(C)(C)C(=O)N[C@@H](CS)C(=O)O |

| SMILES | CC(C)(C)C(=O)NC(CS)C(=O)O |

| Canonical SMILES | CC(C)(C)C(=O)NC(CS)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

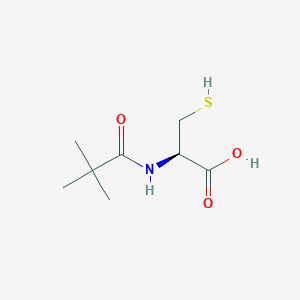

L-Cysteine, N-(2,2-dimethyl-1-oxopropyl)- (CAS: 124529-03-9), also known as N-pivaloyl-L-cysteine, is a modified amino acid derivative of L-cysteine. Its molecular formula is C₈H₁₅NO₃S, with a molecular weight of 205.28 g/mol . The compound features a pivaloyl group (2,2-dimethylpropanoyl) attached to the α-amino group of L-cysteine, retaining the thiol (-SH) and carboxylic acid (-COOH) functional groups inherent to cysteine (Fig. 1).

Key Structural Features:

-

Functional Groups: Thiol (-SH), carboxylic acid (-COOH), and tertiary amide (N-pivaloyl) .

-

Steric Effects: The bulky pivaloyl group introduces significant steric hindrance, influencing reactivity and molecular interactions .

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₅NO₃S | |

| Molecular Weight | 205.28 g/mol | |

| CAS Registry Number | 124529-03-9 | |

| IUPAC Name | N-(2,2-Dimethylpropanoyl)-L-cysteine |

Synthesis and Chemical Reactivity

Synthetic Routes

N-Pivaloyl-L-cysteine is synthesized via acylating L-cysteine with pivaloyl chloride under controlled conditions. Alternative methods include:

-

Condensation Reactions: Reaction of L-cysteine with pivalic acid derivatives in the presence of coupling agents (e.g., DCC) .

-

Boc-Protected Intermediates: Use of tert-butoxycarbonyl (Boc) protection for the amino group, followed by pivaloylation and deprotection .

Key Reaction (General Procedure) :

Stability and Reactivity

-

Thiol Group: Prone to oxidation, forming disulfide bridges .

-

Amide Bond: Resists hydrolysis under physiological conditions due to steric protection from the pivaloyl group .

Applications in Biomedical Research

Role in Inhibiting Amyloid-β Fibrillation

N-Pivaloyl-L-cysteine has been utilized as a ligand for quantum dots (QDs) in Alzheimer’s disease (AD) research. Functionalized Cu₂S QDs with N-pivaloyl-L-cysteine (NPVC-Cu₂S) demonstrated dose-dependent inhibition of Aβ40 fibrillation, attributed to stereoselective interactions with electropositive residues (R5, K16, K28) in Aβ40 .

Table 2: Inhibitory Efficiency of Cysteine-Modified QDs on Aβ40 Fibrillation

| Ligand on QDs | Relative Inhibition Efficiency (%) |

|---|---|

| N-Propionyl-L-cysteine | 92.4 |

| N-Isobutyryl-L-cysteine | 85.7 |

| N-Pivaloyl-L-cysteine | 78.9 |

| N-Acetyl-L-cysteine | 68.3 |

Physicochemical and Pharmacokinetic Properties

Solubility and LogP

-

Water Solubility: Moderate (enhanced by the carboxylic acid group) .

-

LogP (Predicted): 1.2 ± 0.3, indicating moderate lipophilicity .

Blood-Brain Barrier (BBB) Penetration

The compound’s low molecular weight and balanced lipophilicity suggest potential for BBB traversal, though experimental data are lacking .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume